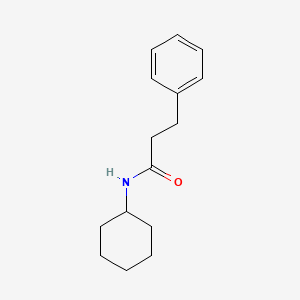

N-cyclohexyl-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSWKGUBQJFNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302985 | |

| Record name | N-cyclohexyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-23-0 | |

| Record name | NSC155585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclohexyl 3 Phenylpropanamide and Analogues

Classical and Conventional Synthetic Routes

Conventional methods for synthesizing amides remain widely used due to their reliability and well-established protocols. These routes typically involve the coupling of a carboxylic acid derivative with an amine.

The most direct synthesis of N-cyclohexyl-3-phenylpropanamide involves the reaction between 3-phenylpropanoic acid (also known as hydrocinnamic acid) and cyclohexylamine (B46788). However, direct condensation requires high temperatures and is often inefficient. nih.govucl.ac.uk Consequently, the carboxylic acid is typically "activated" first.

One common method is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . 3-phenylpropanoic acid can be treated with reagents like oxalyl chloride or thionyl chloride to form 3-phenylpropanoyl chloride. This acyl chloride then readily reacts with cyclohexylamine, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield this compound. walisongo.ac.idyoutube.com

Alternatively, coupling reagents are extensively used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate a reactive intermediate. walisongo.ac.id Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective. walisongo.ac.id In a study comparing synthesis methods for the analogue N-benzyl-3-phenylpropanamide, the HATU-mediated coupling of hydrocinnamic acid and benzylamine (B48309) in the presence of a base like N,N-diisopropylethylamine (DIPEA) proved to be an efficient route. walisongo.ac.id Another approach involves catalysis by boric acid at elevated temperatures, which drives the reaction by removing water, often with a Dean-Stark apparatus. walisongo.ac.id

| Method | Starting Materials | Key Reagents | Key Characteristics | Reference |

|---|---|---|---|---|

| Acyl Chloride Route | 3-Phenylpropanoic acid, Cyclohexylamine | Oxalyl chloride (or SOCl2), Base (e.g., triethylamine) | Involves a reactive intermediate; often high yielding but can have functional group compatibility issues. | walisongo.ac.id |

| Coupling Reagent Route | 3-Phenylpropanoic acid, Cyclohexylamine | HATU, DIPEA | Milder conditions, good for complex molecules, but reagents can have poor atom economy. | walisongo.ac.id |

| Catalytic Condensation | 3-Phenylpropanoic acid, Cyclohexylamine | Boric acid (catalyst) | Generates water as the only byproduct, making it a "greener" option, but requires heat. | walisongo.ac.id |

Multicomponent reactions (MCRs) offer a powerful strategy for increasing molecular complexity in a single step from three or more starting materials. nih.gov For the synthesis of N-substituted amides, the Ugi four-component reaction is a prominent example. A plausible, though not explicitly documented, Ugi synthesis of an this compound analogue could involve the reaction of phenylacetaldehyde, cyclohexylamine, a suitable isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid.

Similarly, the Passerini three-component reaction can yield α-acyloxy amides, which could be precursors to desired amide structures. While direct synthesis of this compound via these specific MCRs is not commonly reported, the principles are well-established for creating diverse libraries of N-substituted amides. uu.nl Nickel-catalyzed four-component reactions have also been developed to synthesize complex amide structures, such as spirocyclobutyl γ-lactams, by combining amides, alkyl halides, and arylboronic acids under a carbon monoxide atmosphere, showcasing the synthetic power of MCRs. acs.org

Advanced and Catalytic Synthesis

Modern synthetic chemistry has focused on developing more sustainable and efficient catalytic methods for amide bond formation, including techniques that leverage light, electricity, or novel metal catalysts.

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. nih.gov Several photocatalytic strategies can be envisioned for the synthesis of this compound. One such method involves the one-pot conversion of an aldehyde and an amine. nih.gov For instance, 3-phenylpropanal (B7769412) could react with cyclohexylamine in the presence of a photocatalyst like Ru(bpy)₃Cl₂ and an oxidant to form the target amide. nih.govnih.gov Another innovative approach involves the direct photocatalytic coupling of methyl arenes and nitroarenes using an iron(III) chloride catalyst, which could be adapted to produce amide analogues. acs.org Metal-free photocatalytic systems, using dyes like eosin (B541160) Y, have also been developed to synthesize amides from thioesters and anilines under ambient conditions, offering a green alternative to metal-based catalysis. acs.org

| Photocatalytic Method | Starting Material Types | Catalyst System Example | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Amidation | Aldehyde, Amine | Ru(bpy)3Cl2 | Mild conditions, one-pot synthesis. | nih.gov |

| Direct Coupling | Methyl Arene, Nitroarene | FeCl3 | High atom economy, avoids pre-functionalization. | acs.org |

| Metal-Free S-C Cleavage | Thioester, Amine | Eosin Y | Sustainable, avoids transition metals. | acs.org |

Electrosynthesis provides an alternative green approach by using electricity to drive chemical reactions, often minimizing waste. While specific electrosynthetic routes to this compound are not prominent in the literature, the electrosynthesis of amides from CO₂ and amines has been demonstrated, highlighting the potential of this technology. researchgate.net

More established are advanced reductive methodologies . A notable example is the reductive amidation of esters with nitro compounds. nih.gov In this one-pot process, a heterogeneous nickel-based nanocatalyst simultaneously reduces a nitro group to an amine and facilitates the amidation reaction with an ester. For example, a substituted nitrophenol could be reacted with an ester like ethyl 3-phenylpropanoate in the presence of the Ni@TiO₂ catalyst and H₂ gas to form the corresponding amide. This method is highly step-economical and has been used in the synthesis of pharmaceuticals like paracetamol. nih.gov

Transition metal catalysis has revolutionized the formation of C–N bonds, providing powerful methods for synthesizing amides. mdpi.com

Palladium-catalyzed reactions are particularly versatile. The Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amides. While this would typically form N-aryl amides, variations of palladium catalysis can be used to construct the amide bond itself. organic-chemistry.org For instance, palladium-catalyzed carbonylative coupling of aryl boronic acids with nitroarenes can produce amides. researchgate.net More recently, a denitrogenative cross-coupling of nih.govacs.orgacs.org-benzotriazin-4(3H)-ones with organoaluminum reagents has been developed to synthesize ortho-alkylated benzamides. nih.gov

Copper-catalyzed reactions , such as the Goldberg amidation, are effective for coupling aryl halides with aliphatic and aromatic primary amides. organic-chemistry.org

Nickel-catalyzed reactions are gaining prominence as a more sustainable alternative to palladium. Nickel-based nanocatalysts have been shown to be effective in the reductive amidation of esters. nih.gov

These metal-catalyzed methods offer broad substrate scope and functional group tolerance, making them invaluable for the synthesis of complex amide analogues. mdpi.comorganic-chemistry.org

Nanoparticle-Catalyzed Synthesis

While direct nanoparticle-catalyzed synthesis of this compound from 3-phenylpropanoic acid and cyclohexylamine has not been extensively documented, a promising and analogous method involves the use of nickel-based nanocatalysts in the reductive amidation of esters with nitro compounds. This approach presents a modern, step-economical alternative to traditional amidation reactions.

Recent research has demonstrated the efficacy of nano-sized nickel composites supported on titanium dioxide (Ni@TiO₂-800) in catalyzing the reductive amidation of various nitro compounds with esters. thieme-connect.com This reaction typically proceeds under a hydrogen atmosphere and at elevated temperatures, yielding the corresponding amides in good to excellent yields. thieme-connect.com The catalyst, Ni@TiO₂-800, can be prepared by the pyrolysis of a mixture of nickel(II) nitrate (B79036) hexahydrate, an amino-functionalized ligand, and titanium dioxide. thieme-connect.com

The general applicability of this method suggests a potential pathway for the synthesis of this compound. This would theoretically involve the reaction of a suitable nitro-cyclohexane precursor with an ester of 3-phenylpropanoic acid in the presence of the nickel nanocatalyst. The reaction would proceed through the reduction of the nitro group to an amine, which then undergoes amidation with the ester.

A variety of functional groups are well-tolerated in this reaction, including halogens and other functionalities on the aromatic ring of the nitro compound, which underscores the potential for creating a diverse range of N-aryl and N-alkyl amide analogues. thieme-connect.comresearchgate.net The reaction conditions are generally robust, though the catalyst may show a gradual decrease in activity upon repeated recycling, which has been attributed to an increase in the average size of the nickel nanocomposites. thieme-connect.com

The proposed mechanism for this transformation involves the initial hydrogenation of the nitro compound to the corresponding amine, followed by the slower, catalyst-mediated amidation with the ester. researchgate.net This nickel-catalyzed approach avoids the need for less atom-economical reagents and offers a greener synthetic route. rsc.org Further research into adapting this methodology for the direct synthesis of this compound would be a valuable contribution to the field of amide synthesis.

Below is a table summarizing the scope of a similar nickel-catalyzed reductive amidation of various nitroarenes with ethyl acetate, which illustrates the potential of this method for synthesizing a range of amides.

| Entry | Nitroarene | Product | Yield (%) |

| 1 | Nitrobenzene | N-Phenylacetamide | 88 |

| 2 | 4-Isopropylnitrobenzene | N-(4-isopropylphenyl)acetamide | 89 |

| 3 | 2-Nitrobiphenyl | N-(biphenyl-2-yl)acetamide | 79 |

| 4 | 1-Fluoro-4-nitrobenzene | N-(4-fluorophenyl)acetamide | 85 |

| 5 | 1-Chloro-4-nitrobenzene | N-(4-chlorophenyl)acetamide | 80 |

| 6 | 4-Nitrobenzonitrile | N-(4-cyanophenyl)acetamide | 78 |

| 7 | 1-(4-Nitrophenyl)ethan-1-one | N-(4-acetylphenyl)acetamide | 71 |

Table 1: Examples of Nickel-Nanoparticle Catalyzed Reductive Amidation of Nitroarenes with Ethyl Acetate. Data sourced from thieme-connect.com.

Preparation of this compound Derivatives

The preparation of derivatives of this compound is not extensively detailed in the currently available scientific literature. While general methods for the functionalization of amides exist, specific examples involving this compound are scarce.

In principle, derivatization could be achieved through several synthetic pathways, targeting either the cyclohexyl ring, the phenyl ring, or the amide backbone itself. For instance, electrophilic aromatic substitution reactions could be employed to introduce functional groups onto the phenyl ring, provided the reaction conditions are compatible with the amide linkage. Similarly, functionalization of the cyclohexyl ring could potentially be achieved through radical-based reactions, although selectivity might be a challenge.

Another approach could involve the synthesis of derivatives starting from functionalized precursors. For example, using substituted 3-phenylpropanoic acids or substituted cyclohexylamines in the initial amide formation reaction would lead to a variety of derivatives. Nickel-catalyzed reductive transamidation of secondary amides with nitroarenes has also been reported as a method for creating new amide bonds, which could potentially be adapted for the derivatization of this compound by using it as a substrate with a different nitroarene. acs.org However, this would result in the replacement of the cyclohexylamino group.

Given the lack of specific documented examples, the development of synthetic routes to novel derivatives of this compound represents an open area for chemical research. Such derivatives could be of interest for structure-activity relationship studies in various chemical and biological contexts.

Elucidation of Reaction Mechanisms in N Cyclohexyl 3 Phenylpropanamide Synthesis

Mechanistic Pathways of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that yield complex amide structures.

However, it is crucial to note that the standard Ugi four-component reaction (U-4CR) produces α-acylamino amides, and the standard Passerini three-component reaction (P-3CR) yields α-acyloxy amides. wikipedia.orgnih.govnih.gov Neither of these reactions directly forms a simple secondary amide like N-cyclohexyl-3-phenylpropanamide. The following sections describe the canonical mechanisms of these reactions to illustrate their function and the nature of their products, using the constituents of this compound as hypothetical starting materials where applicable.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating molecular diversity, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov A hypothetical Ugi synthesis involving components related to this compound would use cyclohexylamine (B46788) as the amine and 3-phenylpropanoic acid as the carboxylic acid.

The mechanism proceeds through several key steps: nih.govyoutube.com

Imine Formation: The reaction initiates with the condensation of the amine (cyclohexylamine) and a carbonyl compound (e.g., an aldehyde) to form an imine, with the elimination of a water molecule.

Protonation and Nucleophilic Attack: The carboxylic acid (3-phenylpropanoic acid) protonates the imine, forming a highly electrophilic iminium ion. This ion is then attacked by the nucleophilic carbon of the isocyanide component.

Formation of the Nitrilium Ion: This attack generates a key intermediate, the nitrilium ion, which is a potent electrophile. youtube.com

Second Nucleophilic Addition: The carboxylate anion, formed in the previous protonation step, acts as a nucleophile and attacks the nitrilium ion.

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. This step drives the entire reaction sequence to completion, yielding a stable α-acylamino amide (a bis-amide). nih.gov

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, discovered in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. wikipedia.orgchemeurope.com If one were to attempt to use components related to the target molecule, 3-phenylpropanoic acid could serve as the acid and cyclohexyl isocyanide as the isocyanide.

The mechanism of the Passerini reaction is highly dependent on the solvent and concentration of reactants, with two primary pathways proposed: an ionic mechanism and a concerted mechanism. wikipedia.orgchemistnotes.com

Ionic Pathway: In polar solvents like methanol, the reaction is believed to proceed via an ionic mechanism. wikipedia.orgchemeurope.com The carbonyl compound is first protonated by the carboxylic acid. The isocyanide then adds to the activated carbonyl group, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion leads to an intermediate which, after acyl transfer and tautomerization, yields the final α-acyloxy amide product. chemeurope.com

Concerted Pathway: In non-polar solvents and at high reactant concentrations, a concerted, trimolecular mechanism is favored. wikipedia.orgchemeurope.comorganic-chemistry.org It is believed that hydrogen bonding between the carboxylic acid and the carbonyl compound forms a complex that reacts with the isocyanide through a cyclic transition state. organic-chemistry.org This pathway involves a sequence of nucleophilic additions, leading to an imidate intermediate that undergoes a Mumm rearrangement to give the final product. numberanalytics.com

| Reaction | Required Components | Key Intermediate | Direct Product Structure | Relevance to this compound |

|---|---|---|---|---|

| Ugi (U-4CR) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Nitrilium Ion | α-Acylamino Amide | Does not directly yield the target structure. |

| Passerini (P-3CR) | Carbonyl, Carboxylic Acid, Isocyanide | Nitrilium Ion / Cyclic Transition State | α-Acyloxy Amide | Does not directly yield the target structure. |

Radical Pathways in Catalytic Functionalizations

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for forging new chemical bonds, including the C-N bond of amides. mdpi.com Catalytic C-H amidation offers a potential, albeit advanced, pathway to this compound that circumvents the need for pre-functionalized starting materials.

A plausible radical pathway could involve the transition metal-catalyzed C(sp³)-H amidation of a hydrocarbon precursor like 3-phenylpropane, using a cyclohexyl-containing nitrogen source. Catalysts based on rhodium, ruthenium, or cobalt are often employed for such transformations. mdpi.comrsc.org

The general mechanism for a directed C-H amidation often proceeds as follows:

Directing Group Coordination: In many systems, a directing group on the substrate coordinates to the metal center, positioning the catalyst for selective C-H activation at a specific site. For a simple substrate like 3-phenylpropane, a non-directed reaction would be required, which is more challenging and often relies on the inherent reactivity of specific C-H bonds (e.g., benzylic positions).

C-H Bond Activation: The catalyst cleaves a C-H bond to form a key metallacycle intermediate. This step is often the rate-determining step of the catalytic cycle. mdpi.com

Oxidative Addition/Reaction with Amide Source: The metallacycle then reacts with the amidating agent. Modern amidating agents, such as dioxazolones, are often preferred over potentially explosive azides as they are safer to handle. rsc.org This step can involve an oxidative addition or insertion mechanism, leading to a higher-valent metal-amide species.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the metal center, releasing the this compound product.

Catalyst Regeneration: The metal catalyst is regenerated, completing the catalytic cycle and allowing it to participate in further transformations.

Recent studies have highlighted the efficacy of ruthenium-based catalysts for such reactions, which can operate under mild conditions and exhibit high selectivity by favoring the formation of specific six-membered cycloruthenate intermediates. rsc.org

| Catalyst System | Amide Source | Key Mechanistic Feature | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | Dioxazolones | Formation of a six-membered ruthenacycle intermediate. | rsc.org |

| Rh(III) Complexes | Alkenes/Alkynes | C-H olefination/annulation via metallacycle. | nih.gov |

| Co(III) Complexes | Allylic Alcohols | Cp*Co(III) catalyzed C-H allylation. | mdpi.com |

| Palladium(II) Acetate | Anilines | Chelation-assisted aldehyde C-H amidation. | acs.org |

Intermediates and Transition State Analysis

Understanding the structure and energetics of intermediates and transition states is fundamental to controlling reaction outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these complex reaction mechanisms. researchgate.netnih.gov

Intermediates in Multicomponent Reactions

For the Ugi and Passerini reactions, a central, highly reactive intermediate is the nitrilium ion . youtube.comacs.org Quantum calculations have shown that the addition of the isocyanide to the imine (in the Ugi reaction) is often the rate-controlling step. researchgate.net The stability of the nitrilium ion and the subsequent nucleophilic attack by the carboxylate are critical junctures in the reaction pathway. The final, irreversible Mumm rearrangement proceeds from a tetrahedral intermediate, and its exergonic nature is the thermodynamic driving force for the entire sequence. nih.gov

Intermediates in Catalytic C-H Functionalization

In transition metal-catalyzed C-H activation, the key intermediates are organometallic species. A crucial intermediate is the metallacycle formed after the C-H bond cleavage. rsc.org For instance, DFT studies on ruthenium-catalyzed amidation have shown that the formation of a six-membered ruthenacycle is energetically preferred over a five-membered one, which explains the observed regioselectivity of the reaction. rsc.org The transition state for the C-H activation step itself is often the highest point on the energy profile, making it the rate-determining step. researchgate.net Subsequent intermediates involve the metal complex coordinated to the nitrene precursor (from the amidating agent), followed by the species that undergoes the final C-N bond-forming reductive elimination.

| Reaction Type | Key Intermediate | Transition State Focus | Analytical Method |

|---|---|---|---|

| Ugi/Passerini Reaction | Iminium Ion, Nitrilium Ion | Isocyanide addition to iminium; Mumm rearrangement. | Quantum Calculation researchgate.net |

| Catalytic C-H Amidation | Metallacycle (e.g., Ruthenacycle) | C-H activation/cleavage; Reductive elimination. | DFT Calculations, Kinetic Isotope Effect rsc.orgresearchgate.net |

| Radical Reactions | Amidyl/Carbon-centered radicals | Hydrogen Atom Transfer (HAT) barrier. | DFT Calculations, Radical Clock Experiments researchgate.netnih.gov |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of N-cyclohexyl-3-phenylpropanamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the distinct types of protons in the molecule. np-mrd.org The spectrum is defined by the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and integration values of the peaks, which reflect the number of protons.

The aromatic protons of the phenyl group typically appear in the downfield region, around 7.1-7.3 ppm, as a multiplet. The proton on the amide nitrogen (N-H) gives rise to a signal that can vary in position but is often observed as a broad peak. The methine proton on the cyclohexyl ring attached to the nitrogen (N-CH) is also a distinct downfield signal. The methylene (B1212753) protons of the propanamide backbone (α and β to the carbonyl group) resonate in the mid-field range. The remaining methylene protons of the cyclohexyl ring produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm. np-mrd.orgresearchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Structures

| Functional Group | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Phenyl | C₆H₅ | 7.10 - 7.30 | Multiplet |

| Amide | N-H | ~ 5.4 (variable) | Broad Singlet |

| Propanamide | -CH₂-Ph | 2.95 | Triplet |

| Propanamide | -CH₂-CO- | 2.20 | Triplet |

| Cyclohexyl | N-CH | ~ 3.70 | Multiplet |

Note: Data is compiled from experimental spectra of this compound and analogous structures. np-mrd.orgchemicalbook.com

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. In this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, the cyclohexyl carbons, and the carbons of the propanamide chain.

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield, typically above 170 ppm. The carbons of the phenyl ring resonate in the 126-142 ppm range, with the ipso-carbon (the one attached to the propyl chain) being distinct from the ortho, meta, and para carbons. researchgate.net The methine carbon of the cyclohexyl ring attached to the nitrogen appears around 48 ppm. The remaining cyclohexyl methylene carbons and the propanamide methylene carbons are found in the upfield region of the spectrum, generally between 25 and 40 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Functional Group | Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Amide | C=O | ~172 |

| Phenyl | C (ipso) | ~141 |

| Phenyl | CH (ortho, meta, para) | 126 - 129 |

| Cyclohexyl | N-CH | ~48 |

| Propanamide | -CH₂-Ph | ~32 |

| Propanamide | -CH₂-CO- | ~39 |

Note: Values are based on data from structurally similar compounds like N-phenylpropanamide and N-cyclohexylpropanamide. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum exhibits several key absorption bands that confirm the compound's structure. A strong, sharp absorption band corresponding to the C=O stretching vibration of the secondary amide (Amide I band) is prominent, typically appearing around 1640 cm⁻¹. researchgate.net The N-H stretching vibration of the amide group is observed as a distinct band in the region of 3300-3400 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and propyl groups appears just below 3000 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Cyclohexyl & Propyl | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1530 - 1570 | Medium-Strong |

Note: Data is compiled from established IR correlation tables and spectra of related amide compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of this compound. In this technique, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

For this compound (C₁₅H₂₁NO), the expected exact mass of the molecular ion [M]⁺ is approximately 231.16 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. mdpi.com The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule would include cleavage of the amide bond, loss of the cyclohexyl group, and fragmentation of the 3-phenylpropyl side chain, particularly the benzylic cleavage to form a stable tropylium (B1234903) ion (m/z 91).

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction analysis on a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar molecules, the cyclohexane (B81311) ring is expected to adopt a stable chair conformation. researchgate.net The amide group would likely be planar. A key structural feature in the crystal packing would be the formation of intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. mdpi.com This hydrogen bonding often leads to the formation of extended chains or dimeric structures in the crystal lattice. The dihedral angle between the plane of the phenyl ring and the plane of the amide group would also be a significant conformational parameter. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorptions arising from its chromophores: the phenyl ring and the amide group.

The phenyl ring gives rise to strong absorptions due to π → π* transitions. These typically include a more intense band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. researchgate.net The amide group exhibits a weak n → π* transition at longer wavelengths, usually above 220 nm, which is often masked by the more intense phenyl absorptions. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methods like Density Functional Theory (DFT) are instrumental in providing a detailed picture of the electronic environment of N-cyclohexyl-3-phenylpropanamide.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically begin with geometry optimization. This process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For this compound, the optimized geometry would reveal the spatial arrangement of the cyclohexyl and phenyl rings relative to the amide plane. The planarity of the amide bond is a key feature, and DFT calculations would quantify any deviations from ideal planarity. The electronic structure analysis would involve the calculation of molecular orbitals and the distribution of electron density.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length (Amide) | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-N Bond Angle | ~116° |

| O=C-N Bond Angle | ~122° |

| C-N-C (Cyclohexyl) Angle | ~123° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar amide structures as determined by DFT calculations. Specific published data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pair of the nitrogen atom in the amide group. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Predicted Energy (Illustrative) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

Note: These energy values are illustrative and based on general expectations for similar organic molecules. Specific FMO analysis for this compound is not found in the surveyed literature.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the amide hydrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The phenyl ring would show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound has several rotatable bonds, leading to a complex conformational landscape.

The key rotations would be around the C-N bond of the amide, the C-C bonds of the ethyl chain, and the bond connecting the cyclohexyl group to the nitrogen atom. The relative orientation of the bulky cyclohexyl and phenyl groups will significantly influence the preferred conformations due to steric hindrance. Conformational analysis helps identify the lowest energy conformers, which are the most populated at equilibrium and are crucial for understanding the molecule's biological activity if it were to interact with a receptor. Such studies have been noted in the context of peptoids and similar structures. molaid.com

Structure-Activity Relationship (SAR) Studies: Theoretical and Predictive Models

Theoretical and predictive models in Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, direct and comprehensive theoretical SAR studies are not widely published. However, the design and analysis of its derivatives offer valuable insights into the SAR of this chemical scaffold.

The investigation of benzimidazole-2-one derivatives as p53-Mdm2 antagonists provides a clear, albeit indirect, SAR framework. nih.gov In this work, a virtual library of compounds based on a core structure that includes the this compound moiety was modeled. nih.gov The study highlights the following SAR trends:

The Cyclohexyl Group: This group is identified as a key contributor to binding affinity by occupying a hydrophobic pocket. Its size and lipophilicity appear well-suited for this interaction.

The Phenylpropyl Group: This component is shown to penetrate a deep pocket on the target protein, suggesting that its length and aromatic nature are important for activity. nih.gov Modifications to the phenyl ring or the propyl linker could significantly modulate binding.

Substitutions on the Core Moiety: The addition of a chloro-substituted benzimidazole-2-one group in the derivative 2-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-cyclohexyl-3-phenylpropanamide demonstrates that modifications at other positions can introduce additional favorable interactions, such as filling a hydrophobic subpocket. nih.gov

The synthesis of various amide derivatives, such as (S)-2-Amino-N-cyclohexyl-3-phenylpropanamide, also points towards the exploration of the chemical space around the core this compound structure to develop medicinally relevant compounds. ucl.ac.ukucl.ac.uk While these studies focus on synthesis, they are foundational for future SAR investigations.

The table below summarizes the key structural features and their inferred role in the activity of this compound-containing molecules, based on studies of its derivatives.

| Structural Feature | Inferred Role in Biological Activity | Source |

| Cyclohexyl Group | Occupies a hydrophobic pocket, contributing to binding affinity. | nih.gov |

| Phenylpropyl Group | Penetrates a deep binding pocket, with its length and aromaticity being important for interaction. | nih.gov |

| Amide Linkage | Participates in hydrogen bonding. | researchgate.net |

| Substitutions on Core | Can introduce additional favorable interactions and modulate binding affinity. | nih.gov |

These theoretical and predictive insights, primarily derived from the study of its more complex analogs, lay the groundwork for the rational design of novel compounds based on the this compound scaffold for various therapeutic applications.

Chemical Modifications and Derivatization Strategies

Synthesis of Substituted N-cyclohexyl-3-phenylpropanamide Derivatives

The most direct method for synthesizing this compound derivatives involves the condensation reaction between a 3-phenylpropanoic acid derivative and a cyclohexylamine (B46788) derivative. fiveable.me This approach allows for the introduction of a wide variety of substituents onto either the phenyl ring or the cyclohexyl ring by selecting the appropriately functionalized starting materials. The amide bond is typically formed using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

A general synthetic scheme involves reacting 3-phenylpropanoic acid with a dehydrating agent or converting it to its acyl chloride, followed by the addition of cyclohexylamine. To create derivatives, this process can be systematically varied.

Strategies for Synthesis of Derivatives:

Varying the Phenyl Ring: Utilizing commercially available or synthetically prepared substituted 3-phenylpropanoic acids allows for the introduction of functional groups at various positions on the phenyl ring.

Varying the Cyclohexyl Ring: Using substituted cyclohexylamines as the amine component introduces functionality directly onto the saturated ring system.

N-Alkylation/N-Arylation: While less common for this specific secondary amide, N-alkylation of the amide nitrogen can be achieved under specific conditions, though it is often challenging.

Below is a table illustrating how different starting materials can be used to generate substituted derivatives of this compound.

| Substituted 3-Phenylpropanoic Acid | Substituted Cyclohexylamine | Resulting Derivative |

| 3-(4-chlorophenyl)propanoic acid | Cyclohexylamine | N-cyclohexyl-3-(4-chlorophenyl)propanamide |

| 3-(3-methoxyphenyl)propanoic acid | Cyclohexylamine | N-cyclohexyl-3-(3-methoxyphenyl)propanamide |

| 3-phenylpropanoic acid | 4-methylcyclohexylamine (B30895) | N-(4-methylcyclohexyl)-3-phenylpropanamide |

| 3-phenylpropanoic acid | 4-hydroxycyclohexylamine | N-(4-hydroxycyclohexyl)-3-phenylpropanamide |

Functional Group Interconversions on the Propanamide Backbone

The propanamide functional group is a key site for chemical transformations, enabling the conversion of the parent compound into different chemical classes. wikipedia.org These interconversions are fundamental in organic synthesis for creating diverse molecular architectures. fiveable.me

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-phenylpropanoic acid and cyclohexylamine. This reaction is essentially the reverse of the synthesis and can be used to confirm the structure or to recover the constituent parts.

Reduction: A powerful transformation is the reduction of the amide carbonyl group. Using strong reducing agents like lithium aluminum hydride (LAH), the amide is converted to a secondary amine, yielding N-cyclohexyl-3-phenylpropan-1-amine. mdpi.com This changes the core functional group from an amide to an amine, significantly altering the compound's chemical properties.

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom. While this compound is a secondary amide and thus will not undergo a classic Hofmann rearrangement, the principle of converting amides to amines is a key functional group interconversion. wikipedia.org For the unsubstituted parent, propanamide, this reaction yields ethylamine. wikipedia.org

The table below summarizes key interconversions for the propanamide backbone.

| Starting Material | Reagents/Conditions | Product | Transformation |

| This compound | H₃O⁺ or OH⁻, heat | 3-phenylpropanoic acid + Cyclohexylamine | Amide Hydrolysis |

| This compound | 1. LiAlH₄, THF 2. H₂O | N-cyclohexyl-3-phenylpropan-1-amine | Amide Reduction |

Cyclohexyl Ring Modifications

Modifying the cyclohexyl ring of this compound post-synthesis presents challenges due to the chemical inertness of the saturated hydrocarbon ring. Therefore, the most common and effective strategy is to employ a pre-functionalized cyclohexylamine during the initial synthesis. atamanchemicals.comatamanchemicals.com A variety of substituted cyclohexylamines are commercially available or can be synthesized, providing a direct route to derivatives with functional groups on the cyclohexyl moiety. usda.govrayeneh.com

Examples of Pre-functionalized Cyclohexylamines:

4-aminocyclohexanol

4-methylcyclohexylamine

Cyclohexane-1,4-diamine

Direct modification of the cyclohexyl ring on the final molecule is less common. However, theoretical strategies could include:

Free Radical Halogenation: This reaction could introduce a halogen onto the ring, but it typically suffers from a lack of regioselectivity, leading to a mixture of products.

Oxidation: Strong oxidizing agents could potentially oxidize a C-H bond to a C-OH group, but this often requires specific directing groups and can lead to over-oxidation or ring cleavage.

A more controlled approach involves the synthesis of specific chiral diamines, where a substituted cyclohexyl group is part of the initial building block, such as an α,β-unsaturated ester, which is then elaborated into the final molecule. mdpi.com

Phenyl Ring Functionalization

The phenyl ring is a prime target for introducing functional groups due to the well-established chemistry of electrophilic aromatic substitution (EAS). The 3-phenylpropyl substituent on the benzene (B151609) ring is an alkyl group, which acts as a weak activating group and an ortho-, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the propyl chain.

Alternatively, as with the cyclohexyl ring, a more controlled and common method is to begin the synthesis with a pre-substituted 3-phenylpropanoic acid. This avoids issues with regioselectivity and potential side reactions.

The table below outlines several common EAS reactions that can be applied to the phenyl ring of this compound.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | N-cyclohexyl-3-(2-nitrophenyl)propanamide and N-cyclohexyl-3-(4-nitrophenyl)propanamide |

| Halogenation | Br₂, FeBr₃ | N-cyclohexyl-3-(2-bromophenyl)propanamide and N-cyclohexyl-3-(4-bromophenyl)propanamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-cyclohexyl-3-(4-acetylphenyl)propanamide |

| Sulfonation | SO₃, H₂SO₄ | N-cyclohexyl-3-(4-sulfophenyl)propanamide |

Research on related structures has shown that the choice and position of the functional group on the phenyl ring can be critical. For instance, in the development of MPEP analogs, functionalization at the meta-position (position 3) of the phenyl ring showed that only nitro (NO₂) and cyano (CN) substituents led to a retention of biological activity, highlighting the sensitivity of molecular interactions to electronic and steric changes. nih.gov

Applications and Potential in Advanced Chemical Sciences

Role in Materials Science Research

While the amide functional group is integral to the structure of many important polymers and materials, specific research detailing the role of N-cyclohexyl-3-phenylpropanamide in materials science is not extensively available in current scientific literature. General studies on amides highlight their importance in the synthesis of various polymers, but direct applications or detailed research findings concerning this compound as a monomer or functional additive in materials science have not been identified.

Application in Catalysis and Ligand Design

The structural framework of this compound and its derivatives has shown potential in the field of catalysis, particularly in asymmetric synthesis. Chiral molecules derived from this compound have been investigated for their utility as chiral auxiliaries.

A notable example is the use of (S)-2-amino-N-cyclohexyl-3-phenylpropanamide, a closely related derivative. This compound has been employed as a chiral auxiliary in the synthesis of optically pure azlactones. In this role, the chiral amide helps to control the stereochemical outcome of a reaction, leading to the formation of specific enantiomers of the desired product. This is a critical aspect of modern synthetic chemistry, especially in the pharmaceutical industry where the chirality of a molecule can determine its biological activity.

The application of this derivative is summarized in the table below:

| Derivative | Application Area | Function |

| (S)-2-amino-N-cyclohexyl-3-phenylpropanamide | Asymmetric Synthesis | Chiral Auxiliary |

This application underscores the potential of this compound derivatives in the design of new ligands and catalysts for stereoselective transformations.

Exploration in Synthetic Methodologies Development

This compound has been utilized as a target molecule and product in the development of novel synthetic methodologies. Its synthesis has been approached through various modern chemical reactions, showcasing the versatility of amide bond formation techniques.

One reported method involves a one-pot synthesis from aldehydes via pentafluorophenyl thioester intermediates. This approach represents a direct amidation of aldehydes and is noted for occurring under mild conditions in water, which is advantageous for green chemistry principles.

Another significant synthetic route is the Nickel/Photoredox-catalyzed amidation. This dual catalytic method allows for the coupling of alkylsilicates and isocyanates to form the amide bond, providing a modern and efficient pathway to this compound.

Furthermore, the compound has been synthesized as part of the development of α-alkylation of unactivated amides. This methodology focuses on the formation of carbon-carbon bonds at the position alpha to the amide carbonyl group, and this compound has served as a benchmark product in these studies.

Derivatives of this compound have also been synthesized through transition metal-catalyzed radical functionalization of alkenes. For instance, 3-(tert-butylperoxy)-N-cyclohexyl-3-phenylpropanamide was prepared via this method, demonstrating the utility of the core structure in exploring new reaction pathways.

A summary of synthetic methodologies for this compound is presented below:

| Synthetic Method | Key Features |

| One-pot direct amidation from aldehydes | Utilizes pentafluorophenyl thioester intermediates; proceeds in water under mild conditions. |

| Nickel/Photoredox-catalyzed amidation | Dual catalytic system coupling alkylsilicates and isocyanates. |

| α-Alkylation of unactivated amides | Focuses on C-C bond formation at the alpha position. |

| Transition metal-catalyzed radical functionalization | Used to synthesize derivatives like 3-(tert-butylperoxy)-N-cyclohexyl-3-phenylpropanamide. |

Patent Literature and Research Trends

Overview of Patented Synthetic Routes and Applications

While specific patents for N-cyclohexyl-3-phenylpropanamide are not extensively detailed in public databases, the core structure is a classic example of an amide bond, typically formed via the reaction of a carboxylic acid (3-phenylpropanoic acid) and an amine (cyclohexylamine). Patented synthetic routes for analogous structures often involve standard amide coupling reactions. These methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI), or the conversion of the carboxylic acid to a more reactive species such as an acid chloride.

The applications cited in patents for structurally related phenylpropanamides and N-cyclohexyl amides are diverse, highlighting the versatility of this chemical scaffold. For instance, various N-substituted propanamines have been patented as selective inhibitors of serotonin (B10506) and norepinephrine (B1679862) uptake, suggesting potential applications in treating depression, anxiety, and other neurological disorders. google.com Specifically, compounds like fluoxetine (B1211875) and tomoxetine (B1242691) are well-known examples within this broader chemical class. google.com Furthermore, patents for N-cyclohexyl benzamides indicate their utility in treating visceral pain and inflammatory bowel diseases like Crohn's disease, pointing to the therapeutic potential of the N-cyclohexyl amide moiety. google.com

Table 1: Patented Applications of Structurally Related Amides

| Patent/Reference | Compound Class | Patented Application | Potential Relevance |

| US5023269A | 3-Aryloxy-3-substituted propanamines | Inhibition of serotonin and norepinephrine uptake | Antidepressant, Anxiolytic |

| KR19990022839A | N-cyclohexyl benzamides | Treatment of visceral pain, Inflammatory bowel disease | Gastroenterology |

| US3219705A | N-cyclohexyl N'-phenyl-p-phenylenediamine | Antioxidant for rubber | Industrial Chemistry |

This table is for illustrative purposes and shows applications for structurally related, but not identical, compounds.

Emerging Research Directions and Future Perspectives

Current research is actively exploring derivatives of the phenylpropanamide scaffold for a wide range of biological activities. The core structure serves as a valuable building block in medicinal chemistry for creating new therapeutic agents.

One promising direction is the development of novel anticonvulsants. Researchers have synthesized hybrid molecules that combine the phenylpropanamide structure with other pharmacophores to target multiple biological pathways involved in seizures. mdpi.com For example, new phenylglycinamide derivatives have been developed as broad-spectrum anticonvulsants by targeting channels like TRPV1, in addition to sodium and calcium channels. mdpi.com

The anticancer potential of related structures is also a significant area of investigation. Novel N-phenylbenzamide derivatives incorporating an imidazole (B134444) ring have shown cytotoxic activity against various cancer cell lines. nih.gov Similarly, quinoxaline-based propanamides have been identified as having broad-spectrum antiproliferative activity, potentially through the inhibition of enzymes like HDAC6. mdpi.com These studies underscore the adaptability of the propanamide scaffold for generating candidates for new cancer therapies. nih.govmdpi.com

Future perspectives may focus on:

Scaffold Diversification: Modifying the phenyl and cyclohexyl rings with various functional groups to fine-tune biological activity and pharmacokinetic properties.

Multi-target Ligands: Designing hybrid molecules that act on multiple biological targets simultaneously to treat complex diseases like cancer or neurodegenerative disorders. mdpi.commdpi.com

Material Science: Exploring the use of such amides in the development of new polymers or functional materials, leveraging the stable amide linkage.

Integration with Machine Learning in Chemical Research

The intersection of chemistry and artificial intelligence is rapidly accelerating research and development, particularly in areas relevant to compounds like this compound. towardsai.netnih.gov Machine learning (ML) is being applied across the entire discovery pipeline, from synthesis planning to property prediction. towardsai.netresearchgate.net

In drug discovery, ML algorithms are proving invaluable for:

Virtual Screening: AI can rapidly screen vast libraries of virtual compounds to identify those most likely to bind to a specific biological target, accelerating the discovery of new drug candidates. patsnap.comnih.gov

Property Prediction: Machine learning models can predict the pharmacokinetic and toxicological properties of new molecules, helping to prioritize the most promising candidates for synthesis and testing. mdpi.compatsnap.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties, exploring novel chemical space that might be overlooked by human chemists. nih.govacs.org

The development of these computational tools is often facilitated by open-source software and the availability of large, high-quality datasets. acs.org As these technologies mature, their application to specific scaffolds like phenylpropanamides will undoubtedly lead to the faster discovery of new molecules with tailored functions. cas.orgnih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Role | Reference |

|---|---|---|---|

| Acylation | 3-Phenylpropanoyl chloride, cyclohexylamine, Et3N, DCM | Forms amide bond | |

| Purification | Ethanol, slow evaporation | Crystal growth |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- X-ray crystallography (): Resolves bond lengths (e.g., C–C = 1.52–1.54 Å) and torsion angles (e.g., C3–C7–C8–C9 = 153.35°), confirming stereochemistry .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., cyclohexyl CH2 groups at δ 1.2–1.8 ppm) and carbonyl signals (δ ~170 ppm) .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm<sup>−1</sup>) .

Q. Table 2: Key Crystallographic Parameters ()

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P21/c |

| Bond length (C–C) | 1.52–1.54 Å |

| R factor | 0.048 |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

Answer:

- Cross-validation : Use X-ray crystallography () to resolve ambiguities in NMR assignments (e.g., overlapping proton signals).

- DFT calculations : Compare experimental NMR shifts with computational predictions to identify misassignments.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Advanced: What strategies optimize the synthetic yield of this compound derivatives?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate acylation ().

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amine acylation .

Advanced: How should researchers design assays to evaluate the biological activity of this compound analogs?

Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin inhibition) with IC50 determination ().

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves.

- Cellular toxicity : MTT assays to measure IC50 in cancer cell lines, comparing with controls .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ().

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- First aid : Flush eyes with water for 15 minutes; seek medical attention if ingested ().

Advanced: How can computational modeling support structure-activity relationship (SAR) studies of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.